Cesium pivalate Cesium pivalate
Brand Name: Vulcanchem
CAS No.: 20442-70-0
VCID: VC2421065
InChI: InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
SMILES: CC(C)(C)C(=O)[O-].[Cs+]
Molecular Formula: C5H9CsO2
Molecular Weight: 234.03 g/mol

Cesium pivalate

CAS No.: 20442-70-0

Cat. No.: VC2421065

Molecular Formula: C5H9CsO2

Molecular Weight: 234.03 g/mol

* For research use only. Not for human or veterinary use.

Cesium pivalate - 20442-70-0

Specification

CAS No. 20442-70-0
Molecular Formula C5H9CsO2
Molecular Weight 234.03 g/mol
IUPAC Name cesium;2,2-dimethylpropanoate
Standard InChI InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Standard InChI Key LGVUAXNPXVXCCW-UHFFFAOYSA-M
SMILES CC(C)(C)C(=O)[O-].[Cs+]
Canonical SMILES CC(C)(C)C(=O)[O-].[Cs+]

Introduction

Chemical and Physical Properties

Cesium pivalate exhibits distinctive chemical and physical characteristics that contribute to its utility across various applications. The compound presents as a white crystalline powder with a defined chemical structure and specific physical parameters .

Basic Chemical Information

Cesium pivalate has the molecular formula C₅H₉CsO₂ and a molecular weight of 234.03 g/mol. Its chemical structure consists of a cesium ion (Cs⁺) ionically bonded to a pivalate anion, which features a carboxylate group attached to a tertiary carbon with three methyl substituents .

Table 1: Chemical Identifiers of Cesium Pivalate

ParameterValue
CAS Number20442-70-0
Molecular FormulaC₅H₉CsO₂
Molecular Weight234.03 g/mol
IUPAC Namecaesium(1+) 2,2-dimethylpropanoate
SMILES Notation[Cs+].CC(C)(C)C([O-])=O
PubChem CID583616
InChI KeyLGVUAXNPXVXCCW-UHFFFAOYSA-M

Physical Properties

The physical properties of cesium pivalate contribute significantly to its applications, particularly in electronic devices where properties such as sublimation temperature are crucial for processing and performance .

Table 2: Physical Properties of Cesium Pivalate

PropertyValue
Physical AppearanceWhite crystalline powder
Melting Point348°C
Sublimation Temperature180°C
Purity (Commercial)≥97.0%

The notably low sublimation temperature of 180°C is particularly advantageous for applications in organic electronics, where thermal stability during vacuum deposition processes is essential .

Synthesis and Preparation Methods

The preparation of cesium pivalate typically involves the reaction of pivalic acid with cesium carbonate in an appropriate organic solvent. This synthetic approach provides a straightforward method for obtaining high-purity cesium pivalate suitable for various applications.

General Synthetic Route

The general reaction for the synthesis of cesium pivalate can be represented as:

2(CH₃)₃CCOOH + Cs₂CO₃ → 2(CH₃)₃CCOOCs + H₂O + CO₂

This reaction proceeds through acid-base neutralization, where the acidic proton from pivalic acid is transferred to the carbonate ion, resulting in the formation of cesium pivalate along with water and carbon dioxide as byproducts.

Purification and Characterization

Following synthesis, cesium pivalate is typically purified through recrystallization techniques to achieve the high purity levels required for its applications in chemical synthesis and electronics. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and elemental analysis are commonly employed to confirm the identity and purity of the synthesized compound .

Biochemical Properties and Mechanism of Action

Cesium pivalate demonstrates significant biochemical properties that contribute to its utility in various chemical transformations and synthesis pathways. Its mechanism of action is primarily based on its properties as an organic base.

Role as an Organic Base

Cesium pivalate functions as an organic base in chemical reactions, accepting protons due to its basic nature. This property allows it to participate in reactions where base-mediated transformations are required, such as deprotonation steps in palladium-catalyzed coupling reactions.

Interaction with Catalytic Systems

In palladium-catalyzed reactions, cesium pivalate often serves as a co-catalyst or additive that enhances the catalytic activity of the palladium complex. It can facilitate various steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The cesium cation, with its large ionic radius and relatively low charge density, provides unique coordination properties that can influence the reactivity and selectivity of the catalytic system .

Applications in Chemical Synthesis

Cesium pivalate has emerged as a valuable reagent in various chemical synthesis applications, particularly in palladium-catalyzed transformations. Its unique properties make it especially effective in promoting reactions that lead to the formation of complex organic molecules.

Role in Palladium-Catalyzed Reactions

Cesium pivalate is extensively used as an additive in palladium-catalyzed reactions, where it significantly enhances both reaction rates and yields. Research indicates that it performs exceptionally well in several important transformation types:

C-H Activation Reactions

In C-H activation reactions, cesium pivalate assists in the palladium-catalyzed functionalization of otherwise unreactive C-H bonds. This enables the direct transformation of these bonds into C-C, C-N, C-O, and other valuable functional group connections without requiring pre-functionalization of the substrate .

Intramolecular Coupling Reactions

Cesium pivalate facilitates intramolecular coupling reactions that lead to the formation of complex ring systems. It has been particularly effective in the synthesis of fused heterocycles such as dihydrobenzofurans and indolines from o-bromo phenol and aniline precursors.

Stereoselective Transformations

One notable application of cesium pivalate is in stereoselective transformations, where it helps achieve high levels of enantioselectivity. For example, in the synthesis of 2,3-disubstituted indolines, reactions conducted with cesium pivalate demonstrated excellent enantioselectivity with enantiomeric excess (ee) values ranging from 89% to >98% .

Table 3: Selected Palladium-Catalyzed Reactions Using Cesium Pivalate

EntrySubstrateProductYield (%)Enantiomeric Excess (ee)
1Carbamate 1a2a8489
2Carbamate 1a2a8690
3Carbamate 1b2b9297
4Carbamate 1c2c9195
5Carbamate 1d2d96≥98

Synthesis of Complex Organic Molecules

Cesium pivalate plays a significant role in the synthesis of complex organic molecules, particularly those containing heterocyclic systems. Its ability to promote challenging transformations has made it valuable in constructing complex molecular architectures that would be difficult to access through other methods .

Cyclocarbonylation Reactions

Cesium pivalate has been used effectively in cyclocarbonylation reactions, particularly in the synthesis of fluoren-9-one derivatives from o-halobiaryls in the presence of a palladium catalyst. These reactions typically proceed with high yields and selectivity, demonstrating the utility of cesium pivalate in constructing complex carbocyclic systems.

Synthesis of Heterocycles

The compound has shown particular utility in the synthesis of various heterocyclic systems, including dihydrobenzofurans, indolines, and other nitrogen- and oxygen-containing heterocycles. These structural motifs are commonly found in natural products and pharmaceutically active compounds, highlighting the potential significance of cesium pivalate in medicinal chemistry applications .

Applications in Electronics

Cesium pivalate has found significant applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique properties make it an excellent electron injection material, enhancing the performance and efficiency of electronic devices.

Use in Organic Light-Emitting Diodes

Research has demonstrated that cesium pivalate serves as an efficient electron injection material for OLEDs. Its low sublimation temperature of 180°C makes it particularly suitable for vacuum deposition processes commonly used in OLED fabrication. When incorporated into OLED structures, cesium pivalate enhances electron injection from the cathode into the electron transport layer, facilitating more balanced charge transport and improving device performance .

Performance Metrics and Efficiency Improvements

Studies have shown that OLEDs incorporating cesium pivalate as an electron injection layer (EIL) demonstrate significantly improved performance metrics compared to conventional devices using lithium fluoride (LiF) as the EIL .

Table 4: Performance Comparison of OLEDs with Different Electron Injection Materials

Device ConfigurationMaximum Current Efficiency (cd/A)Power Efficiency Improvement (%)CIE Coordinates
ITO/NPB/Alq₃/LiF/AlBaseline--
ITO/NPB/Alq₃/Cesium pivalate/Al-~19% at 50 mA/cm²-
ITO/2-TNATA/NPB/Alq₃:2% C545T/MADN/Cesium pivalate/Al20-(x=0.30, y=0.65)

In a typical bilayer structure (ITO/NPB/Alq₃/EIL/Al), OLEDs with cesium pivalate/Al cathodes exhibited better electron injection than those with LiF/Al cathodes, resulting in approximately 19% improvement in power efficiency at a current density of 50 mA/cm². Furthermore, in a more complex three-layer OLED structure, devices incorporating cesium pivalate achieved a maximum current efficiency of up to 20 cd/A with Commission Internationale d'Eclairage (CIE) color coordinates of (x=0.30, y=0.65) at a current density of 140 mA/cm² .

Advantages Over Conventional Materials

Cesium pivalate offers several advantages over conventional electron injection materials:

  • Lower sublimation temperature, facilitating easier processing

  • Enhanced electron injection capabilities

  • Improved device efficiency and performance

  • Compatibility with stable compounds in OLED structures

These properties demonstrate that non-aromatic alkali metal complexes like cesium pivalate can effectively match with chemically stable compounds and exhibit excellent electron injection properties in electronic devices .

Research Applications

Beyond its established roles in chemical synthesis and electronics, cesium pivalate continues to be investigated for various research applications in chemistry, biology, and industry.

Pharmaceutical Synthesis

Cesium pivalate is utilized in the synthesis of pharmaceutical intermediates and active ingredients. Its ability to promote selective transformations and facilitate the construction of complex molecular frameworks makes it valuable in medicinal chemistry research. The compound's role in stereoselective reactions is particularly significant for pharmaceutical applications, where the stereochemistry of a molecule often influences its biological activity.

Industrial Applications

In industrial settings, cesium pivalate plays a role in the production of high-performance polymers and other industrial chemicals. Its catalytic properties can be harnessed in polymerization reactions and other industrial processes requiring selective chemical transformations.

Comparison with Similar Compounds

Cesium pivalate belongs to the family of alkali metal carboxylates, which includes similar compounds such as lithium pivalate, sodium pivalate, potassium pivalate, and rubidium pivalate. Understanding the similarities and differences between these compounds provides valuable insights into their respective applications and properties.

Alkali Metal Pivalates

The properties of alkali metal pivalates vary systematically with the identity of the alkali metal cation. Generally, as one moves down Group 1 of the periodic table from lithium to cesium, certain trends become apparent in the corresponding pivalate salts.

Table 5: Comparison of Alkali Metal Pivalates

PropertyLithium PivalateSodium PivalatePotassium PivalateRubidium PivalateCesium Pivalate
Ionic CharacterLeastMost
Solubility in Organic SolventsLeastMost
Catalytic Activity*LowestHighest
HygroscopicityVariableVariableVariableVariableVariable

*In similar reaction types under comparable conditions

Cesium pivalate stands out among these compounds due to its unique combination of high catalytic activity and solubility, making it particularly valuable in various chemical applications. The larger size and lower charge density of the cesium cation compared to other alkali metals contribute to its distinctive properties and reactivity patterns.

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